Bis[ethyl(dimethyl)silyl] (trimethylsilyl)methyl phosphate
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Overview
Description
Bis[ethyl(dimethyl)silyl] (trimethylsilyl)methyl phosphate is a complex organosilicon compound characterized by the presence of both ethyl(dimethyl)silyl and trimethylsilyl groups. These groups are bonded to a phosphate moiety, making the compound unique in its structure and properties. Organosilicon compounds like this one are known for their versatility and are widely used in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[ethyl(dimethyl)silyl] (trimethylsilyl)methyl phosphate typically involves the reaction of ethyl(dimethyl)silyl chloride with trimethylsilyl methyl phosphate in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction. The process can be summarized as follows:
Reactants: Ethyl(dimethyl)silyl chloride and trimethylsilyl methyl phosphate.
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
Base: Triethylamine or pyridine.
Reaction Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Bis[ethyl(dimethyl)silyl] (trimethylsilyl)methyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The silyl groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Substitution: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Hydrolysis: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield ethyl(dimethyl)silanol and trimethylsilyl methyl phosphate.
Scientific Research Applications
Bis[ethyl(dimethyl)silyl] (trimethylsilyl)methyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection and deprotection of functional groups.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and coatings, providing enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of Bis[ethyl(dimethyl)silyl] (trimethylsilyl)methyl phosphate involves its ability to interact with various molecular targets through its silyl and phosphate groups. These interactions can lead to the formation of stable complexes, altering the chemical and physical properties of the target molecules. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable tool in both research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)acetylene: An organosilicon compound used as a surrogate for acetylene.
Trimethylsilyl chloride: A common silylating agent used in organic synthesis.
Bis(trimethylsilyl)acetamide: Another silylating agent used for the protection of functional groups.
Uniqueness
Bis[ethyl(dimethyl)silyl] (trimethylsilyl)methyl phosphate stands out due to its combination of ethyl(dimethyl)silyl and trimethylsilyl groups, which provide unique reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound for both research and industrial purposes.
Properties
CAS No. |
61357-02-6 |
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Molecular Formula |
C12H33O4PSi3 |
Molecular Weight |
356.62 g/mol |
IUPAC Name |
bis[ethyl(dimethyl)silyl] trimethylsilylmethyl phosphate |
InChI |
InChI=1S/C12H33O4PSi3/c1-10-19(6,7)15-17(13,14-12-18(3,4)5)16-20(8,9)11-2/h10-12H2,1-9H3 |
InChI Key |
ATDDTPLICDBREQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(C)OP(=O)(OC[Si](C)(C)C)O[Si](C)(C)CC |
Origin of Product |
United States |
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